2-Fluoro-5-(trifluoromethyl)benzyl bromide

Beschreibung

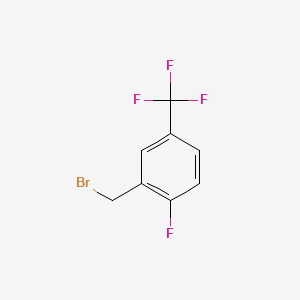

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRMZRWUEAESEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372152 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-69-0 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview:

- Starting Material: 2-Fluoro-5-(trifluoromethyl)toluene

- Reagents: Bromine (Br₂) or hydrobromic acid (HBr)

- Catalysts: Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

- Temperature: Ambient to slightly elevated temperatures (25–50°C)

Reaction Mechanism:

- Bromine reacts with the benzylic position of 2-Fluoro-5-(trifluoromethyl)toluene.

- The catalyst facilitates electrophilic substitution, leading to the formation of the benzyl bromide derivative.

Advantages:

- High yield (>85%)

- Simple reaction conditions

- Scalable for industrial production

Disadvantages:

- Requires careful handling of bromine due to its corrosive nature.

- Side reactions may occur if temperature control is inadequate.

Halogen Exchange Method

Another preparation method involves halogen exchange reactions where a less reactive halogen is replaced by bromine.

Reaction Overview:

- Starting Material: 2-Fluoro-5-(trifluoromethyl)benzyl chloride

- Reagents: Sodium bromide (NaBr) or potassium bromide (KBr)

- Solvent: Acetone or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures (~60–80°C)

Reaction Mechanism:

- The chloride group undergoes nucleophilic substitution with bromide ions.

- Bromide replaces the chloride atom at the benzylic position.

Advantages:

- Mild reaction conditions

- Avoids direct handling of elemental bromine

Disadvantages:

- Lower yield compared to direct bromination (~70–80%)

- Requires purification steps to remove residual chloride.

Photochemical Bromination

Photochemical methods utilize ultraviolet light to initiate radical formation, enabling selective bromination at the benzylic position.

Reaction Overview:

- Starting Material: 2-Fluoro-5-(trifluoromethyl)toluene

- Reagents: Bromine (Br₂)

- Initiator: UV light

- Solvent: Carbon tetrachloride or chloroform

- Temperature: Room temperature

Reaction Mechanism:

- UV light generates bromine radicals.

- The radicals selectively attack the benzylic hydrogen atoms, forming benzyl bromide.

Advantages:

- High selectivity for benzylic positions

- Avoids use of catalysts

Electrochemical Bromination

Electrochemical methods involve anodic oxidation to generate bromine in situ, which then reacts with the substrate.

Reaction Overview:

- Starting Material: 2-Fluoro-5-(trifluoromethyl)toluene

- Electrolyte: Sodium bromide or potassium bromide solution

- Solvent: Acetonitrile or water

- Electrode Material: Platinum or graphite

- Voltage Range: ~3–5 V

Reaction Mechanism:

- Bromine is generated electrochemically at the anode.

- The generated bromine reacts with the benzylic position under mild conditions.

Advantages:

- Environmentally friendly as it avoids direct use of elemental bromine.

- Precise control over reaction conditions.

Disadvantages:

- Requires specialized electrochemical equipment.

- Lower scalability compared to traditional methods.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 |

| Boiling Point | 188.3 ± 35.0 °C |

| Density | 1.640 ± 0.06 g/cm³ |

| Flash Point | 87.8 ± 10 °C |

| Storage Conditions | Under inert gas at 2–8°C |

| Form | Liquid |

| Color | Clear |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromide to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

Nucleophilic Substitution: Produces substituted benzyl derivatives.

Oxidation: Yields benzyl alcohols or carboxylic acids.

Reduction: Forms methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's unique structure makes it a promising candidate for the development of novel therapeutic agents. The incorporation of fluorinated compounds is often pursued for their enhanced properties such as increased lipophilicity and improved metabolic stability. Specific applications include:

- Antiviral Agents: Fluorinated compounds have shown efficacy against viral infections, making this compound a potential lead structure for antiviral drug development.

- Anticancer Compounds: The electron-withdrawing trifluoromethyl group can enhance the potency of anticancer agents by improving their pharmacokinetic properties.

Materials Science

In materials science, 2-Fluoro-5-(trifluoromethyl)benzyl bromide can be utilized in:

- Polymer Synthesis: The compound can serve as a monomer or cross-linking agent in the synthesis of fluorinated polymers, which exhibit superior thermal and chemical resistance.

- Surface Modifications: Its reactivity allows for functionalization of surfaces to impart hydrophobic or oleophobic properties, beneficial in coatings and textiles.

-

Fluorinated Antiviral Agents:

A study demonstrated that derivatives of this compound exhibited antiviral activity against influenza viruses. The electron-withdrawing nature of the trifluoromethyl group was found to enhance binding affinity to viral proteins. -

Development of Fluorinated Polymers:

Research on polymer materials incorporating this compound revealed improved thermal stability and chemical resistance compared to non-fluorinated counterparts, highlighting its utility in high-performance applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in this compound enhances the electrophilicity of the benzyl bromide, making it more reactive than analogs with methyl (-CH₃) or single fluorine substituents .

- Steric Effects : Methyl substituents (e.g., in 3-Methyl-5-(trifluoromethyl)benzyl bromide) introduce steric hindrance, reducing reaction rates in bulky nucleophilic environments .

- Positional Influence : Fluorine at the 2-position (meta to -Br) in the target compound creates a stronger electron-deficient aromatic system compared to 4-fluorobenzyl bromide .

Reactivity in Cross-Coupling Reactions

The target compound is expected to exhibit similar advantages in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its electron-deficient aromatic ring .

Nucleophilic Substitution

- This compound reacts faster with amines and thiols than 4-fluorobenzyl bromide due to enhanced leaving group activation .

- 2-(Trifluoromethyl)benzyl bromide (without fluorine) shows intermediate reactivity, highlighting the synergistic effect of -F and -CF₃ in the target compound .

Table 2: Physical and Handling Data

Safety Notes:

Research and Industrial Relevance

- Pharmaceutical Synthesis : The target compound’s fluorine and trifluoromethyl groups are critical in kinase inhibitor development, where such substituents improve target binding and metabolic stability .

- Agrochemicals : Fluorinated benzyl bromides are intermediates in herbicides and fungicides, leveraging their resistance to environmental degradation .

Biologische Aktivität

2-Fluoro-5-(trifluoromethyl)benzyl bromide is an organofluorine compound characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a benzyl bromide framework. This compound, with the molecular formula C₈H₅BrF₄ and a molecular weight of approximately 257.02 g/mol, has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological applications.

The compound's reactivity is primarily attributed to the presence of the bromine atom, which facilitates nucleophilic substitution reactions. The trifluoromethyl group enhances stability and influences the electronic properties of the molecule, making it a valuable building block in various chemical syntheses. While specific biological mechanisms of action for this compound remain underexplored, its structural characteristics suggest potential interactions with biological targets through electrophilic mechanisms.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic chemistry. It is utilized for:

- Synthesis of Complex Organic Molecules : The compound acts as a precursor for synthesizing more complex structures.

- Pharmaceutical Development : Its fluorinated aromatic ring is advantageous for enhancing biological activity in drug candidates .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have shown significant inhibitory effects on various cancer cell lines:

- In Vitro Studies : Compounds with trifluoromethyl groups have demonstrated enhanced activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values indicating effective growth inhibition .

| Compound | Cell Line | IC₅₀ (µM) | Viable Cells (%) at 10 µM (48h) |

|---|---|---|---|

| BPU | MCF-7 | 8.47 ± 0.18 | 45.22 |

| BPU | HeLa | 9.22 ± 0.17 | 46.77 |

These findings suggest that the incorporation of trifluoromethyl groups can enhance the potency of anticancer agents.

Mechanistic Insights

The biological activity of fluorinated compounds often stems from their ability to interact with key enzymes or receptors involved in tumor growth and metastasis. Computational docking studies have indicated favorable binding interactions between fluorinated derivatives and matrix metalloproteinases (MMPs), which are crucial in cancer progression .

Case Studies

- In Vivo Studies : The use of chick chorioallantoic membrane (CAM) assays has revealed that certain derivatives can inhibit angiogenesis, a critical process in tumor growth, demonstrating their potential as therapeutic agents .

- Comparative Analysis : A review of FDA-approved drugs containing trifluoromethyl groups indicates that this functional group significantly enhances drug efficacy through improved bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-Fluoro-5-(trifluoromethyl)benzyl bromide in high purity?

- Method :

- Bromination of the corresponding benzyl alcohol using HBr with PBr₃ as a catalyst under anhydrous conditions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) under inert atmosphere to prevent hydrolysis.

- Confirm stoichiometric control to avoid over-bromination byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Method :

- NMR Spectroscopy : Use ¹⁹F NMR to identify fluorine environments (δ -60 to -70 ppm for CF₃, δ -110 to -120 ppm for aromatic F). ¹H/¹³C NMR confirms benzyl bromide structure.

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to verify purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ at m/z 267.92 **.

Q. What precautions are necessary for safe handling and storage of this compound?

- Method :

- Store in amber glass vials under argon at -20°C to prevent degradation.

- Use PTFE-lined caps to avoid bromide displacement by moisture.

- Quench residual compound with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Method :

- The -CF₃ group directs electrophilic substitution to the para position. In Pd-catalyzed couplings (e.g., Suzuki), monitor regioselectivity using in situ ¹⁹F NMR.

- Compare reactivity with non-fluorinated analogs to quantify electronic effects .

Q. What competing pathways arise in radical-mediated reactions involving this benzyl bromide?

- Method :

- In Minisci reactions, the CF₃ group stabilizes radical intermediates but may promote H-atom abstraction side reactions.

- Use EPR spectroscopy to detect radical species and optimize initiator concentrations (e.g., AgNO₃ vs. persulfates) .

Q. How can researchers resolve contradictions in reported yields for nucleophilic substitutions?

- Method :

- Perform kinetic studies under controlled humidity (<10 ppm H₂O) using Karl Fischer titration.

- Compare solvent effects (e.g., DMF vs. THF) on SN2 vs. elimination pathways via GC-MS analysis of byproducts .

Data Contradiction Analysis

Key Notes

- Synthetic Optimization : For scale-up, prioritize flow chemistry systems to manage exothermic bromination steps .

- Analytical Validation : Cross-validate purity assays (HPLC vs. ¹⁹F NMR) to account for fluorine-specific interferences .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life under lab conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.